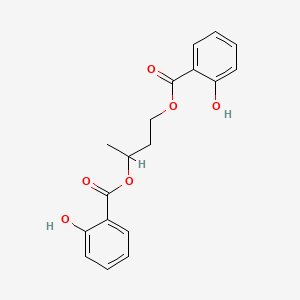![molecular formula C34H32N2Na2O10S2 B1499327 disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate CAS No. 70865-37-1](/img/structure/B1499327.png)
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) is a synthetic compound primarily used as a dye in the pigment, dye, and printing ink industries . This compound is known for its vibrant color and stability, making it a valuable component in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) typically involves the following steps:
Partial Reduction: The starting material, 1,4,5,8-tetrahydroxyanthraquinone, is partially reduced using zinc powder and hydrochloric acid.
Condensation: The reduced product is then condensed with an appropriate amine, such as p-toluidine.
Sulfonation: The resulting compound undergoes sulfonation, followed by neutralization to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
化学反応の分析
Types of Reactions
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo electrophilic substitution reactions, particularly sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Sulfuric acid is commonly used for sulfonation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are valuable intermediates in dye and pigment synthesis .
科学的研究の応用
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and printing inks.
作用機序
The mechanism of action of Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s sulfonic acid groups facilitate binding to these targets, leading to various biological effects . The pathways involved include oxidative stress and inhibition of specific enzymes .
類似化合物との比較
Similar Compounds
- Benzenesulfonic acid, 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-methyl-, sodium salt (1:2))
- Benzenesulfonic acid, 2,2’-((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-methyl-, disodium salt)
Uniqueness
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) is unique due to its specific structural features, such as the presence of butyl groups and the sodium salt form. These characteristics contribute to its distinct chemical and physical properties, making it suitable for specialized applications in the dye and pigment industries .
特性
CAS番号 |
70865-37-1 |
|---|---|
分子式 |
C34H32N2Na2O10S2 |
分子量 |
738.7 g/mol |
IUPAC名 |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-3-5-7-19-9-11-21(27(17-19)47(41,42)43)35-23-13-14-24(36-22-12-10-20(8-6-4-2)18-28(22)48(44,45)46)30-29(23)33(39)31-25(37)15-16-26(38)32(31)34(30)40;;/h9-18,35-38H,3-8H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
InChIキー |
VLOXXWIXZACYDW-UHFFFAOYSA-L |
SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
70865-37-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















